molecular formula C6H10F3N3O3 B2701817 Azetidin-3-ylurea;2,2,2-trifluoroacetic acid CAS No. 2287311-81-1

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid

Cat. No.: B2701817
CAS No.: 2287311-81-1
M. Wt: 229.159
InChI Key: FUEHYRROVVKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2287311-81-1 . It has a molecular weight of 229.16 . The IUPAC name for this compound is 1-(azetidin-3-yl)urea 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Medicinally Important Derivatives

Trifluoroacetic Acid in Multicomponent Coupling Reactions : TFA has been utilized in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields N-aryl β-amino and γ-amino alcohol derivatives, showcasing the utility of azetidines and TFA in synthesizing compounds with potential medicinal applications (Roy, Baviskar, & Biju, 2015).

Radiolabeled Compounds for Receptor Imaging

Synthesis of Novel Ligands : Azetidin-2-ylmethoxy derivatives have been developed for potential use in imaging nicotinic receptors, employing TFA for the deprotection step. This synthesis route emphasizes the role of azetidin-3-ylurea derivatives in creating novel radiolabeled compounds for biomedical imaging (Karimi & Långström, 2002).

Development of Antibiotics

Beta-Lactam Synthesis : Research on azetidin-2-ones demonstrates their significance as synthons for developing a wide array of biologically important compounds, including antibiotics. The beta-lactam core of azetidin-2-ones, due to its strained ring, serves as a versatile intermediate in synthesizing aromatic beta-amino acids, peptides, and other derivatives, highlighting their importance in antibiotic development (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).

Antimicrobial and Antitubercular Agents

Development of Azetidin-2-one Derivatives : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. Such derivatives represent a promising avenue for generating new therapeutic agents against bacterial infections and tuberculosis (Ilango & Arunkumar, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

Properties

IUPAC Name

azetidin-3-ylurea;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHYRROVVKJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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